1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL
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Overview
Description
1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL is a complex organic compound that features a unique combination of imidazolidine and dibenzofuran structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL typically involves multiple steps:
Formation of the imidazolidine ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Attachment of hydroxybenzyl groups: The imidazolidine intermediate can be further reacted with 2-hydroxybenzyl halides in the presence of a base to form the bis(2-hydroxybenzyl) derivative.
Construction of the dibenzofuran core: This step involves cyclization reactions, often using palladium-catalyzed coupling reactions or other cyclization strategies.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The imidazolidine ring can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines and reduced imidazolidine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a potential inhibitor of enzymes or receptors due to its unique structure.
Medicine: As a lead compound for the development of new drugs targeting specific biological pathways.
Industry: As a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL would depend on its specific application. For example:
Enzyme inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Receptor modulation: The compound may interact with a receptor, altering its signaling pathway.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-hydroxybenzyl)imidazolidine: Lacks the dibenzofuran core.
6,7,8,9-Tetrahydrodibenzo[B,D]furan-2-OL: Lacks the imidazolidine and hydroxybenzyl groups.
Uniqueness
1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL is unique due to its combination of structural features, which may confer specific chemical reactivity and biological activity not found in simpler analogs.
Properties
Molecular Formula |
C29H30N2O4 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
1-[1,3-bis[(2-hydroxyphenyl)methyl]imidazolidin-2-yl]-6,7,8,9-tetrahydrodibenzofuran-2-ol |
InChI |
InChI=1S/C29H30N2O4/c32-22-10-4-1-7-19(22)17-30-15-16-31(18-20-8-2-5-11-23(20)33)29(30)28-24(34)13-14-26-27(28)21-9-3-6-12-25(21)35-26/h1-2,4-5,7-8,10-11,13-14,29,32-34H,3,6,9,12,15-18H2 |
InChI Key |
UJTRVSASVXAHQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3C4N(CCN4CC5=CC=CC=C5O)CC6=CC=CC=C6O)O |
Origin of Product |
United States |
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